molecular formula Hg3O8P2 B083786 Mercury phosphate CAS No. 10451-12-4

Mercury phosphate

Cat. No.: B083786
CAS No.: 10451-12-4
M. Wt: 791.72 g/mol
InChI Key: DNUMSHUWKXQLDT-UHFFFAOYSA-H
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Description

Mercury phosphate is an inorganic compound with the chemical formula Hg₃(PO₄)₂ It is composed of mercury and phosphate ions This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercury phosphate can be synthesized through various methods. One common approach involves the reaction of mercury(II) nitrate with sodium phosphate in an aqueous solution. The reaction proceeds as follows: [ 3 Hg(NO₃)₂ + 2 Na₃PO₄ \rightarrow Hg₃(PO₄)₂ + 6 NaNO₃ ]

In this reaction, mercury(II) nitrate and sodium phosphate are mixed in stoichiometric amounts in water. The resulting precipitate of this compound is then filtered, washed, and dried.

Industrial Production Methods: Industrial production of this compound typically involves similar chemical reactions but on a larger scale. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity. Industrial processes may also involve additional purification steps to remove impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Mercury phosphate undergoes various chemical reactions, including:

    Oxidation: Mercury in this compound can be oxidized to higher oxidation states under specific conditions.

    Reduction: this compound can be reduced to elemental mercury using reducing agents such as stannous chloride.

    Substitution: this compound can participate in substitution reactions where phosphate ions are replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like stannous chloride or sodium borohydride are commonly employed.

    Substitution: Reactions with other salts in aqueous solutions can lead to the exchange of phosphate ions.

Major Products Formed:

    Oxidation: Higher oxidation state mercury compounds.

    Reduction: Elemental mercury and by-products depending on the reducing agent used.

    Substitution: New compounds with different anions replacing phosphate.

Scientific Research Applications

Mercury phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving mercury compounds.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Studied for its potential use in medical diagnostics and treatments, particularly in the context of mercury toxicity and detoxification.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

Mercury phosphate can be compared with other mercury-containing compounds such as:

    Mercury(II) chloride (HgCl₂): Known for its high solubility and toxicity, commonly used in laboratory settings.

    Mercury(II) oxide (HgO): A red or yellow solid used in various chemical reactions and industrial applications.

    Mercury(II) sulfide (HgS): Found naturally as the mineral cinnabar, used in pigments and mercury extraction.

Uniqueness of this compound: this compound is unique due to its specific chemical composition and properties. Unlike other mercury compounds, it contains phosphate ions, which can influence its reactivity and applications. Its relatively lower solubility compared to mercury(II) chloride makes it less toxic in certain contexts, but it still poses significant risks due to the presence of mercury.

Comparison with Similar Compounds

  • Mercury(II) chloride (HgCl₂)
  • Mercury(II) oxide (HgO)
  • Mercury(II) sulfide (HgS)
  • Mercury(II) nitrate (Hg(NO₃)₂)

Properties

IUPAC Name

mercury(2+);diphosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Hg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUMSHUWKXQLDT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Hg+2].[Hg+2].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Hg3O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909022
Record name Mercury phosphate (3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7782-66-3, 10451-12-4
Record name Mercury phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, mercury salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010451124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury phosphate (3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, mercury salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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